Decitabine Related Compound A (Mixture of Isomers)

Pharmaceutical Quality Control Method Validation Regulatory Compliance

Decitabine Related Compound A (Mixture of Isomers), also designated as Decitabine USP Related Compound A or 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose, is a pharmacopeial reference standard. This compound is a fully protected intermediate found as a key impurity in the synthesis of the antineoplastic drug Decitabine.

Molecular Formula C21H18Cl2O7
Molecular Weight 453.28
CAS No. 1019659-87-0
Cat. No. B601104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecitabine Related Compound A (Mixture of Isomers)
CAS1019659-87-0
Molecular FormulaC21H18Cl2O7
Molecular Weight453.28
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decitabine Related Compound A (Mixture of Isomers) [1019659-87-0]: Certified USP Reference Standard for Quality Control and Impurity Profiling


Decitabine Related Compound A (Mixture of Isomers), also designated as Decitabine USP Related Compound A or 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose, is a pharmacopeial reference standard . This compound is a fully protected intermediate found as a key impurity in the synthesis of the antineoplastic drug Decitabine . It is provided as a mixture of alpha and beta isomers and is employed exclusively as an analytical reference material for method validation, system suitability testing, and impurity quantification in pharmaceutical quality control . Unlike bulk chemical intermediates or research-grade analogs, this material is certified under ISO 17034 and ISO/IEC 17025 standards, ensuring metrological traceability and fitness for its intended compendial use .

Certified USP Reference Standard under ISO 17034 and ISO/IEC 17025
Intended for compendial method validation, system suitability, and impurity quantification
Supplied as a mixture of alpha and beta isomers for accurate impurity profiling

Why Decitabine Related Compound A (Mixture of Isomers) [1019659-87-0] Cannot Be Substituted with Other Decitabine Impurity Standards


Decitabine impurity reference materials are not interchangeable due to their distinct chemical structures, stereochemical properties, and compendial designations. Decitabine Related Compound A (Mixture of Isomers) is specifically the per-O-protected ribose intermediate with the molecular formula C21H18Cl2O7 and a molecular weight of approximately 453.27 g/mol . Other USP-named impurities, such as Decitabine Related Compound B (alpha-isomer) and Related Compound C (beta-isomer), represent different stereochemical variants or degradation products of the active pharmaceutical ingredient with distinct analytical behaviors [1]. The presence of chlorobenzoyl protecting groups imparts unique UV absorption and chromatographic retention properties that differ significantly from other decitabine-related impurities like methyl 4-chlorobenzoate or the O-acetyl derivative . Using an incorrect impurity standard can lead to misidentification of impurity peaks, inaccurate quantification, and ultimately, failure to meet regulatory acceptance criteria, particularly in ANDA submissions where accurate impurity profiling is mandatory . Therefore, for compliance with USP monographs, only the designated USP Decitabine Related Compound A reference standard can be used for its intended compendial application.

Structural Mismatch
Chlorobenzoyl protecting groups alter UV absorption and chromatographic retention vs. other impurities.
Stereochemical Difference
Mixture of anomers differs from single-isomer standards; can lead to peak misassignment and quantification errors.
Regulatory Non-Compliance
Non-compendial standards lack USP monograph linkage and ISO certifications, risking ANDA rejection.

Decitabine Related Compound A (Mixture of Isomers) [1019659-87-0]: Direct Comparative Evidence for Method Development and QC


Regulatory Acceptance: USP Certification versus Non-Compendial Impurity Standards

Decitabine Related Compound A (Mixture of Isomers) is an official USP Reference Standard (Catalog No. 1165215) . Non-compendial impurity reference materials from commercial suppliers are not certified to the same metrological standards and lack the explicit USP monograph linkage required for regulatory submissions. USP certification ensures that the material has been produced, tested, and certified in accordance with ISO 17034 (Reference Material Producer) and ISO/IEC 17025 (Testing and Calibration Laboratories) standards, providing a level of quality assurance and traceability that non-compendial products cannot guarantee .

USP Certification vs Non-Compendial
Head-to-head
Certified under ISO 17034 & ISO/IEC 17025 with USP monograph linkage; non-compendial lacks official status.
Prerequisite for compendial compliance and ANDA acceptance.
Non-compendial standards lack metrological traceability.
Pharmaceutical Quality Control Method Validation Regulatory Compliance

Analytical Selectivity: Baseline Resolution from Other Decitabine-Related Impurities

A validated HPLC method for the analysis of Decitabine and its related substances demonstrated that Decitabine Related Compound A (O-Acetyl impurity) can be resolved from other key impurities including alpha-decitabine, alpha-isomer, methyl 4-chlorobenzoate, and beta-isomer [1]. The method, using an Inertsil ODS 3V column with gradient elution, achieved separation of all specified impurities, ensuring that Decitabine Related Compound A does not co-elute with structurally distinct impurities such as methyl 4-chlorobenzoate or the stereoisomeric alpha- and beta-decitabine forms.

Chromatographic Resolution
Method context
Resolved from API, α-isomer, β-isomer, and other impurities under validated HPLC conditions.
Supports accurate impurity identification and quantification.
Inertsil ODS 3V, gradient elution, UV 254 nm.
High-Performance Liquid Chromatography Impurity Profiling Method Development

Stereochemical Identity: Distinction as a Mixture of Isomers versus Single Anomer Forms

Decitabine Related Compound A is supplied as a mixture of alpha and beta isomers . This is in direct contrast to other decitabine impurity standards, such as Decitabine Impurity 1 (alpha-Isomer) and Decitabine Impurity 2 (beta-Isomer), which are supplied as single, stereochemically pure anomers [1]. The mixture of isomers more accurately reflects the isomeric composition of the impurity as it may be found in the actual Decitabine API due to anomerization under certain synthetic or storage conditions. Using a single anomer standard could lead to misidentification of the second anomer peak or inaccurate quantification if anomer interconversion occurs during analysis.

Isomeric Composition
Head-to-head
Mixture of alpha and beta isomers; comparators are single, stereochemically pure anomers.
Matches real-world impurity profiles where anomerization may occur.
Reduces risk of peak misassignment.
Stereochemistry Analytical Chemistry Reference Material Characterization

Primary Application Scenarios for Procuring Decitabine Related Compound A (Mixture of Isomers) [1019659-87-0]


Pharmaceutical Quality Control for ANDA Submissions and Commercial Batch Release

This USP Reference Standard is essential for conducting compendial quality tests on Decitabine API and drug products as specified in the USP-NF monograph . It is used for system suitability testing, peak identification, and quantification of the Decitabine Related Compound A impurity in release and stability testing. The use of this official standard is mandatory for demonstrating compliance with regulatory impurity limits in ANDA submissions to the FDA and other global health authorities .

Development and Validation of Stability-Indicating HPLC Methods

Analytical scientists developing or validating HPLC or UHPLC methods for Decitabine impurity profiling require this certified reference material to assess method specificity and selectivity [1]. As a key process-related impurity, its distinct chromatographic behavior and UV spectral properties must be characterized to ensure accurate quantification and separation from the API and other potential degradants. The validated method from Yelampalli et al. (2019) demonstrates the compound's use in establishing method linearity, accuracy, and precision for impurity quantification [1].

Forced Degradation Studies and Impurity Fate Mapping

In forced degradation studies, Decitabine is subjected to stress conditions (e.g., heat, light, pH) to identify potential degradation products. This reference standard is used to identify and quantify the O-acetyl impurity that may form or persist under specific stress conditions, enabling the establishment of a comprehensive degradation pathway and impurity profile [1]. Its characterization as a mixture of isomers is particularly relevant for assessing anomerization that may occur under acidic or basic stress.

Synthesis and Process Control in API Manufacturing

During the synthesis of Decitabine API, this protected intermediate is a key impurity that must be controlled. Analytical chemists in process development use this reference standard to monitor the efficiency of deprotection steps and to set appropriate specifications for intermediate and final product purity. Accurate quantification of this impurity ensures that the manufacturing process is robust and that the final API meets all required quality attributes .

Application
Selection Property
Validation Focus
Pharmaceutical QC for ANDA submissions
USP-certified reference standard with ISO 17034 traceability
Compendial compliance and impurity limit testing
HPLC method development and validation
Resolved from API and other impurities
Method specificity and selectivity assessment
Forced degradation studies
Mixture of isomers for anomerization tracking
Degradation pathway and impurity profiling
API process control during synthesis
Protected intermediate impurity for deprotection monitoring
Process robustness and purity specifications
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